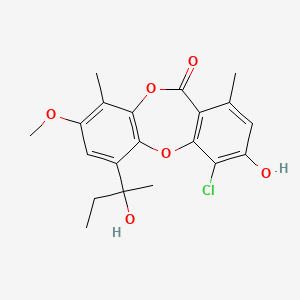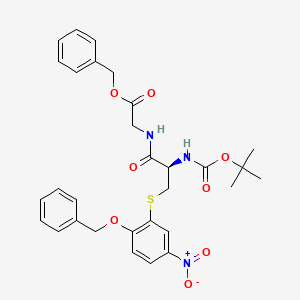![molecular formula C7H5N3 B13825157 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) CAS No. 299183-87-2](/img/structure/B13825157.png)
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an imidazo[1,2-b]pyridazine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications .
Méthodes De Préparation
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropane derivatives and imidazo[1,2-b]pyridazine intermediates, facilitated by catalysts and reagents such as palladium or copper salts . Industrial production methods often scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Major Products: These reactions often yield derivatives with modified functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) involves its interaction with specific molecular targets. For instance, as an IL-17A inhibitor, the compound binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects. This inhibition disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of the nitrogen atoms and the presence of the cyclopropane ring.
Imidazo[1,2-b]pyridazines: These compounds are closely related and have been investigated for their therapeutic potential, particularly as kinase inhibitors for the treatment of cancers such as multiple myeloma.
Propriétés
Numéro CAS |
299183-87-2 |
|---|---|
Formule moléculaire |
C7H5N3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
6,7,10-triazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C7H5N3/c1-2-10-7(8-1)6-3-5(6)4-9-10/h1-4,9H |
Clé InChI |
PNTKOWDLWXFFPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C3=CC3=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)

![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
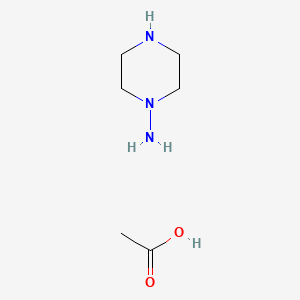
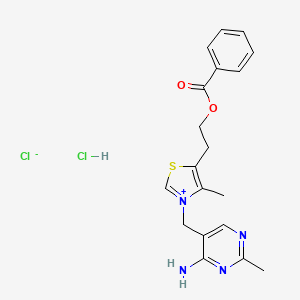
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
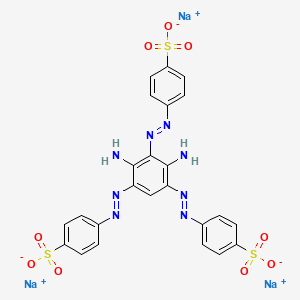
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
